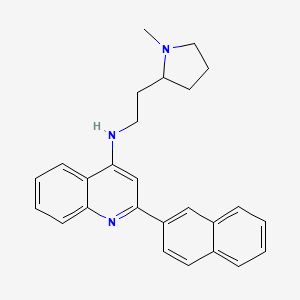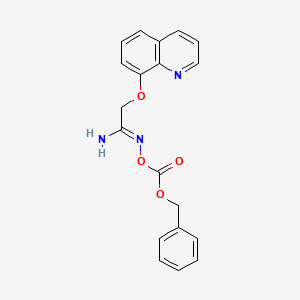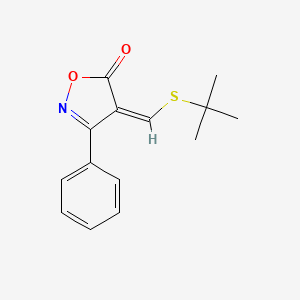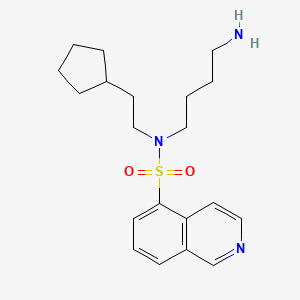
methyl 5-(chlorocarbonyl)-1H-pyrrole-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 5-(chlorocarbonyl)-1H-pyrrole-2-carboxylate is a chemical compound belonging to the class of pyrrole derivatives Pyrroles are five-membered heterocyclic aromatic compounds containing one nitrogen atom This particular compound is characterized by the presence of a chlorocarbonyl group at the 5-position and a carboxylate ester group at the 2-position of the pyrrole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl 5-(chlorocarbonyl)-1H-pyrrole-2-carboxylate typically involves the chlorination of methyl 1H-pyrrole-2-carboxylate. One common method is the reaction of methyl 1H-pyrrole-2-carboxylate with phosgene (COCl₂) in the presence of a base such as triethylamine. The reaction is usually carried out under anhydrous conditions and at low temperatures to prevent decomposition of the product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure better control over reaction conditions and to enhance safety when handling phosgene. The use of alternative chlorinating agents such as oxalyl chloride or thionyl chloride may also be explored to optimize yield and reduce costs.
Chemical Reactions Analysis
Types of Reactions: Methyl 5-(chlorocarbonyl)-1H-pyrrole-2-carboxylate can undergo various chemical reactions, including:
Nucleophilic Substitution: The chlorocarbonyl group can be replaced by nucleophiles such as amines, alcohols, or thiols, leading to the formation of amides, esters, or thioesters, respectively.
Reduction: The compound can be reduced to the corresponding alcohol or amine using reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Oxidation: Oxidative reactions can convert the methyl ester group to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like amines, alcohols, or thiols in the presence of a base (e.g., triethylamine) under anhydrous conditions.
Reduction: Reducing agents like LiAlH₄ or NaBH₄ in anhydrous solvents such as ether or tetrahydrofuran (THF).
Oxidation: Oxidizing agents like KMnO₄ or CrO₃ in aqueous or organic solvents.
Major Products Formed:
Amides, esters, or thioesters: from nucleophilic substitution.
Alcohols or amines: from reduction.
Carboxylic acids: from oxidation.
Scientific Research Applications
Methyl 5-(chlorocarbonyl)-1H-pyrrole-2-carboxylate has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex pyrrole derivatives and heterocyclic compounds.
Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly in the synthesis of potential drug candidates with anti-inflammatory, antimicrobial, or anticancer properties.
Materials Science: It is utilized in the preparation of functional materials, including polymers and dyes, due to its ability to undergo various chemical modifications.
Mechanism of Action
The mechanism of action of methyl 5-(chlorocarbonyl)-1H-pyrrole-2-carboxylate depends on its chemical reactivity The chlorocarbonyl group is highly electrophilic, making it susceptible to nucleophilic attack This reactivity allows the compound to form covalent bonds with nucleophiles, leading to the formation of various derivatives
Comparison with Similar Compounds
Methyl 5-chloro-1H-pyrrole-2-carboxylate: Similar structure but lacks the chlorocarbonyl group.
Methyl 5-(bromocarbonyl)-1H-pyrrole-2-carboxylate: Similar structure with a bromocarbonyl group instead of a chlorocarbonyl group.
Methyl 5-(fluorocarbonyl)-1H-pyrrole-2-carboxylate: Similar structure with a fluorocarbonyl group instead of a chlorocarbonyl group.
Uniqueness: Methyl 5-(chlorocarbonyl)-1H-pyrrole-2-carboxylate is unique due to the presence of the chlorocarbonyl group, which imparts distinct reactivity and chemical properties
Properties
CAS No. |
347362-31-6 |
|---|---|
Molecular Formula |
C7H6ClNO3 |
Molecular Weight |
187.58 g/mol |
IUPAC Name |
methyl 5-carbonochloridoyl-1H-pyrrole-2-carboxylate |
InChI |
InChI=1S/C7H6ClNO3/c1-12-7(11)5-3-2-4(9-5)6(8)10/h2-3,9H,1H3 |
InChI Key |
VABGUQPFMWYHTM-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=C(N1)C(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Dichlorobis[3-hydroxy-5-(hydroxymethyl)-2-methyl-4-pyridinecarboxaldehyde]palladium](/img/structure/B12886764.png)


![2-(Difluoromethoxy)benzo[d]oxazole-7-acetonitrile](/img/structure/B12886783.png)


![1H-Pyrrole, 2-[(4-methylphenyl)sulfonyl]-](/img/structure/B12886801.png)




![2-(Difluoromethoxy)benzo[d]oxazole-5-sulfonamide](/img/structure/B12886823.png)

